methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound contains a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents to introduce the carbonochloridoyl and ester functional groups. One common method involves the chlorination of bicyclo[1.1.1]pentane-1-carboxylic acid followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms .
Scientific Research Applications
Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its functional groups. The carbonochloridoyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These interactions can affect various molecular pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a highly strained bicyclic core and reactive functional groups. This combination makes it a versatile compound for various chemical transformations and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
110371-22-7 |
---|---|
Molecular Formula |
C8H9ClO3 |
Molecular Weight |
188.6 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.